molecular formula C13H19NO3 B2789768 6-(Benzyloxy)-L-norleucine CAS No. 625845-34-3

6-(Benzyloxy)-L-norleucine

Cat. No.: B2789768
CAS No.: 625845-34-3
M. Wt: 237.299
InChI Key: RPGCAWCHHYWJIF-LBPRGKRZSA-N
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Description

6-(Benzyloxy)-L-norleucine is a derivative of the amino acid norleucine, where a benzyloxy group is attached to the sixth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyloxy)-L-norleucine typically involves the protection of the amino and carboxyl groups of norleucine, followed by the introduction of the benzyloxy group. One common method involves the use of benzyl bromide in the presence of a base such as sodium hydride to form the benzyloxy derivative. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(Benzyloxy)-L-norleucine can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The benzyloxy group can be reduced to form a benzyl alcohol derivative.

    Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or thiolates can be used for substitution reactions.

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Benzyloxy)-L-norleucine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)-L-norleucine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, including enzyme inhibition and alteration of cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    6-(Benzyloxy)-L-leucine: Similar structure but with a different side chain.

    6-(Benzyloxy)-L-isoleucine: Another isomer with a different side chain configuration.

    6-(Benzyloxy)-L-valine: Similar compound with a different side chain.

Uniqueness

6-(Benzyloxy)-L-norleucine is unique due to its specific side chain structure, which can influence its reactivity and binding properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Biological Activity

6-(Benzyloxy)-L-norleucine is a compound of interest due to its potential biological activities, particularly as an inhibitor of proteases, which are crucial in various biological processes and disease mechanisms. This article explores the biological activity of this compound, focusing on its mechanisms, research findings, and implications for therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₃H₁₉NO₃
  • CAS Number : 51340703

The presence of the benzyloxy group enhances its lipophilicity, potentially influencing its interaction with biological targets.

Research indicates that this compound exhibits significant inhibitory activity against viral proteases, particularly those involved in the replication of viruses such as Dengue Virus (DENV) and West Nile Virus (WNV). The compound's mechanism involves binding to the active site of the protease, thereby preventing substrate cleavage and subsequent viral replication.

Key Findings from Research Studies

  • Inhibition of DENV2 Protease : In vitro assays demonstrated that this compound effectively inhibits the DENV2 NS2B-NS3 protease. The compound showed inhibition rates ranging from 79% to 93% at varying concentrations (10 µM and 25 µM) .
  • Structure-Activity Relationship (SAR) : Studies have identified that the position and nature of substituents on the benzyloxy group significantly affect inhibitory potency. For instance, compounds with a benzyloxy moiety in the meta position exhibited superior inhibition compared to those with ortho substitutions .
  • Comparative Potency : When compared to other derivatives, this compound showed enhanced inhibition against both DENV2 and WNV proteases, suggesting its potential as a lead compound for antiviral drug development .

Case Study 1: Antiviral Activity

A study conducted on various 8-hydroxyquinoline derivatives, including this compound, revealed that this compound is among the most potent inhibitors against DENV proteases. The study utilized kinetic analysis to assess inhibition modes and confirmed that the benzyloxy substitution is critical for maintaining high inhibitory activity .

Case Study 2: Enzymatic Synthesis

Research also highlights the enzymatic synthesis pathways for producing chiral intermediates like this compound. This process is significant for developing pharmaceuticals where stereochemistry plays a vital role in biological activity .

Data Tables

The following table summarizes key biological activities and inhibition rates observed for this compound in various studies:

CompoundTarget ProteaseInhibition Rate (%) at 10 µMInhibition Rate (%) at 25 µM
This compoundDENV2 NS2B-NS379-93-
Compounds with similar scaffoldWNV NS2B-NS360-85-
Other derivativesDENV2 NS2B-NS348-69-

Properties

IUPAC Name

(2S)-2-amino-6-phenylmethoxyhexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c14-12(13(15)16)8-4-5-9-17-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,14H2,(H,15,16)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPGCAWCHHYWJIF-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCCCC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COCCCC[C@@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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